6-Chloro-N-cyclopentyl-N'-methyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, medicine, and materials science. This particular compound is known for its potential use in herbicides and other agrochemical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution reaction . The reaction conditions often include refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine compound.
Scientific Research Applications
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf and grassy weeds.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of polymer stabilizers and other materials.
Mechanism of Action
The mechanism of action of 6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . In biological systems, its antimicrobial activity is attributed to the disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-N-cyclopentyl-N’-methyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84041-64-5 |
---|---|
Molecular Formula |
C9H14ClN5 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
6-chloro-2-N-cyclopentyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H14ClN5/c1-11-8-13-7(10)14-9(15-8)12-6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12,13,14,15) |
InChI Key |
DFAXRJSIQCUYIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC(=N1)Cl)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.